molecular formula C11H12N4O B13724394 3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide

3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide

Cat. No.: B13724394
M. Wt: 216.24 g/mol
InChI Key: JHZPNFHDEXKFPW-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzamide moiety substituted with an amino group and a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O/c1-13-11(16)8-2-7(3-10(12)4-8)9-5-14-15-6-9/h2-6H,12H2,1H3,(H,13,16)(H,14,15)

InChI Key

JHZPNFHDEXKFPW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C2=CNN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide typically involves the reaction of 3-amino-5-(1H-pyrazol-4-yl)benzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides and pyrazoles.

Scientific Research Applications

3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the benzamide moiety.

    N-methyl-3-(1H-pyrazol-4-yl)benzamide: Similar but without the amino group.

    5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of a benzamide.

Uniqueness

3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a pyrazole ring, and a benzamide moiety makes it a valuable compound for various research applications.

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